Ethyl 6-hydroxybenzofuran-2-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-hydroxybenzofuran-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 6-hydroxybenzofuran-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the use of 6-hydroxybenzofuran-2-carboxylic acid ethyl ester as a starting material. This compound is reacted with various reagents such as sodium hydride and 1-bromo-2-butyne in solvents like tetrahydrofuran and N,N-dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxybenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of benzofuran, such as ketones, alcohols, and substituted benzofurans .
Scientific Research Applications
Ethyl 6-hydroxybenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxybenzofuran-2-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-tumor effects.
Comparison with Similar Compounds
Ethyl 6-hydroxybenzofuran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-nitrobenzofuran-2-carboxylate: This compound has similar structural features but different biological activities.
Ethyl 6-methoxybenzofuran-2-carboxylate: This compound has a methoxy group instead of a hydroxyl group, leading to different chemical reactivity and biological properties.
This compound is unique due to its specific hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 6-hydroxybenzofuran-2-carboxylate (C12H12O4, CAS Number: 906448-92-8) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzofuran moiety with a hydroxyl group at the 6th position and an ethyl ester at the carboxylic acid site, which contribute to its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparisons with related compounds.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Benzofuran Ring : A fused aromatic system providing stability and facilitating interactions with biological targets.
- Hydroxyl Group : Located at the 6th position, this group enhances hydrogen bonding capabilities and solubility in polar environments.
- Ethyl Ester : This functional group influences the compound's reactivity and bioavailability.
The molecular weight of this compound is approximately 220.23 g/mol.
Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
1. Enzyme Modulation
- The compound has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This modulation can affect the pharmacokinetics of various drugs, potentially enhancing therapeutic efficacy or reducing toxicity.
2. Anti-inflammatory Properties
- Research indicates that derivatives of benzofuran compounds exhibit significant anti-inflammatory effects. This compound may share similar properties, contributing to its potential use in treating inflammatory diseases .
3. Antitumor Activity
- Preliminary studies suggest that this compound may possess antitumor properties by inhibiting specific kinases involved in cancer cell signaling pathways.
4. Tyrosinase Inhibition
- The compound has been investigated for its ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme can have applications in cosmetic formulations aimed at reducing pigmentation .
The mechanism of action for this compound involves various interactions with molecular targets:
- Enzyme Inhibition : The hydroxyl group may participate in hydrogen bonding with active site residues of target enzymes, leading to inhibition. For instance, studies have shown that compounds with similar structures can form complexes with tyrosinase, disrupting its activity .
- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses or cancer progression, modulating downstream signaling pathways.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl Benzofuran-2-Carboxylate | Benzofuran structure with an ethyl ester | Exhibits different biological activities |
6-Hydroxybenzofuran-2-Carboxylic Acid | Similar core structure but lacks ethyl ester | More polar; may exhibit different solubility |
Ethyl 5-Hydroxybenzofuran-2-Carboxylate | Hydroxyl group at position 5 instead of position 6 | Different interaction profile due to positioning |
This comparison highlights how specific substitutions on the benzofuran ring can influence biological activity and pharmacological properties.
Case Studies
Recent studies have explored the synthesis and biological evaluation of this compound derivatives:
- Synthesis and Anti-inflammatory Activity :
- Tyrosinase Inhibition Studies :
Properties
IUPAC Name |
ethyl 6-hydroxy-1-benzofuran-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMCYSYSYAUYBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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